molecular formula C22H16FN5O2 B10941209 6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10941209
M. Wt: 401.4 g/mol
InChI Key: QQMBQDSCGGOURW-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a fluorophenyl group, a benzimidazole moiety, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core, the introduction of the fluorophenyl group, and the attachment of the benzimidazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-(4-BROMOPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from its analogs. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C22H16FN5O2

Molecular Weight

401.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(1-methylbenzimidazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16FN5O2/c1-12-19-15(20(29)26-22-25-16-5-3-4-6-18(16)28(22)2)11-17(24-21(19)30-27-12)13-7-9-14(23)10-8-13/h3-11H,1-2H3,(H,25,26,29)

InChI Key

QQMBQDSCGGOURW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=NC5=CC=CC=C5N4C

Origin of Product

United States

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